A-Z Guide to (R)-1-(2,4-Difluorophenyl)ethanamine: Properties, Synthesis, and Applications
A-Z Guide to (R)-1-(2,4-Difluorophenyl)ethanamine: Properties, Synthesis, and Applications
An In-depth Technical Guide for Scientific Professionals
Abstract
(R)-1-(2,4-Difluorophenyl)ethanamine is a chiral amine that has garnered significant attention in the pharmaceutical and agrochemical industries due to its role as a key building block in the synthesis of complex, biologically active molecules. The presence of the difluorophenyl moiety and the specific stereochemistry at the ethylamine side chain bestow unique chemical and biological properties upon its derivatives. This guide provides a comprehensive overview of the chemical and physical properties of (R)-1-(2,4-Difluorophenyl)ethanamine, details common synthetic and analytical methodologies, and explores its applications in drug discovery and development. This document is intended to serve as a technical resource for researchers, chemists, and professionals in the field of medicinal and process chemistry.
Nomenclature and Chemical Structure
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IUPAC Name: (1R)-1-(2,4-Difluorophenyl)ethanamine
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Synonyms: (R)-1-(2,4-Difluorophenyl)ethylamine
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CAS Number: 791098-84-5[1]
The structure of (R)-1-(2,4-Difluorophenyl)ethanamine is characterized by a 2,4-difluorinated benzene ring attached to a chiral ethylamine group. The "(R)" designation indicates the specific spatial arrangement of the substituents around the chiral carbon atom, which is crucial for its biological activity in many applications.
Chemical Structure:
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The fluorine atoms on the phenyl ring significantly influence properties such as lipophilicity and metabolic stability.
Table 1: Key Physicochemical Properties of (R)-1-(2,4-Difluorophenyl)ethanamine
| Property | Value | Source |
| Molecular Weight | 157.16 g/mol | [1][2][3] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1] |
| LogP | 1.9845 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
| Storage Conditions | 4°C, protect from light | [1] |
| Purity | ≥97% | [1] |
Synthesis and Stereoselective Methodologies
The synthesis of enantiomerically pure (R)-1-(2,4-Difluorophenyl)ethanamine is a key challenge and an area of active research. The primary strategies involve either asymmetric synthesis or the resolution of a racemic mixture.
3.1. Asymmetric Synthesis from a Prochiral Ketone
A common and efficient method for the asymmetric synthesis of chiral amines is the reductive amination of a prochiral ketone. In this case, 2',4'-difluoroacetophenone serves as the starting material. This process can be catalyzed by chiral catalysts to achieve high enantioselectivity.
Experimental Protocol: Asymmetric Reductive Amination
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Reaction Setup: A solution of 2',4'-difluoroacetophenone in a suitable solvent (e.g., methanol, isopropanol) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
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Amine Source: An amine source, such as ammonia or a protected amine, is introduced into the reaction mixture.
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Catalyst Addition: A chiral catalyst, often a transition metal complex with a chiral ligand, is added.
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Reduction: A reducing agent, such as hydrogen gas or a hydride source, is introduced to facilitate the reduction of the intermediate imine to the final amine.
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Workup and Purification: After the reaction is complete, the catalyst is removed, and the product is isolated and purified, typically through distillation or chromatography.
Logical Workflow for Asymmetric Synthesis:
Caption: Asymmetric synthesis workflow.
3.2. Chiral Resolution of Racemic Amine
An alternative to asymmetric synthesis is the resolution of a racemic mixture of 1-(2,4-difluorophenyl)ethanamine. This is typically achieved by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.[4]
Experimental Protocol: Chiral Resolution
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Salt Formation: The racemic 1-(2,4-difluorophenyl)ethanamine is dissolved in a suitable solvent and treated with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.
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Fractional Crystallization: The solvent is slowly evaporated, or the solution is cooled, to induce the crystallization of the less soluble diastereomeric salt.
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Isolation: The crystallized salt is isolated by filtration.
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Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine.
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Extraction and Purification: The free amine is extracted into an organic solvent and purified.
Reactivity and Synthetic Utility
(R)-1-(2,4-Difluorophenyl)ethanamine is a versatile intermediate in organic synthesis. The primary amine group can undergo a variety of chemical transformations.
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Acylation: The amine readily reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides.[5]
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Alkylation: It can be alkylated with alkyl halides to produce secondary or tertiary amines.[5]
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Nucleophilic Substitution: The amine group serves as a nucleophile in substitution reactions with various electrophiles.[5]
These reactions are fundamental to incorporating the (R)-1-(2,4-difluorophenyl)ethyl moiety into larger, more complex molecules.
Applications in Drug Discovery
The unique structural features of (R)-1-(2,4-Difluorophenyl)ethanamine make it a valuable building block in the development of novel therapeutic agents. The difluorophenyl group can enhance metabolic stability and binding affinity to biological targets.
It is a key intermediate in the synthesis of various pharmaceuticals, including potential treatments for neurological conditions.[5] The specific stereochemistry is often critical for the desired pharmacological activity. For instance, derivatives of this amine have been investigated for their modulation of dopamine receptor-mediated neurotransmission.[5]
Illustrative Signaling Pathway Involvement:
Caption: Drug-receptor interaction pathway.
Analytical and Quality Control Methodologies
Ensuring the chemical purity and enantiomeric excess of (R)-1-(2,4-Difluorophenyl)ethanamine is paramount for its use in pharmaceutical applications. A combination of spectroscopic and chromatographic techniques is employed for its characterization.
6.1. Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure and assess purity.[6][7][8]
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Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the N-H stretches of the primary amine and the C-F stretches of the difluorophenyl group.[6][7][8]
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Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[6][7]
6.2. Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric purity (enantiomeric excess, ee%) of the compound. A chiral stationary phase is used to separate the (R) and (S) enantiomers.[9][10][11]
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Gas Chromatography (GC): GC can also be used for purity assessment, often after derivatization of the amine to a more volatile compound.
General Analytical Workflow:
Caption: Quality control analytical workflow.
Safety and Handling
(R)-1-(2,4-Difluorophenyl)ethanamine should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.
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Hazards: May cause skin, eye, and respiratory irritation.[12][13]
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Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors.[12][13][14]
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Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]
In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[12][14]
Conclusion
(R)-1-(2,4-Difluorophenyl)ethanamine is a valuable chiral building block with significant applications in the pharmaceutical industry. Its synthesis, purification, and characterization require careful consideration of stereochemistry and purity. A thorough understanding of its chemical properties, reactivity, and handling is essential for its effective and safe use in research and development. This guide has provided a comprehensive overview of these key aspects to support the work of scientists and researchers in the field.
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